N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of an appropriate thiourea derivative with a suitable halogenated aromatic compound under acidic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid or base.
Amidation: The final step involves the coupling of the benzothiazole derivative with the piperidine sulfonamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-(4-aminophenyl)benzothiazole.
Sulfonyl Benzamides: Compounds such as sulfonylureas and sulfonamide antibiotics.
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives and sulfonyl benzamides.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-6-4-5-13-25(14)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-19-17(29-2)11-12-18(30-3)20(19)31-22/h7-12,14H,4-6,13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNAMDSXIQSFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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